molecular formula C13H13NO B12121017 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- CAS No. 912763-29-2

1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)-

Cat. No.: B12121017
CAS No.: 912763-29-2
M. Wt: 199.25 g/mol
InChI Key: QTKVZTSHXKWVRF-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methyl group at the first position and a 3-methylphenyl group at the fifth position, making it a substituted pyrrole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the second position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-methyl-5-(3-methylphenyl)-

    Reduction: 1H-Pyrrole-2-methanol, 1-methyl-5-(3-methylphenyl)-

    Substitution: Various halogenated or nitro-substituted derivatives.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials requiring specific aromatic aldehyde functionalities.

Mechanism of Action

The mechanism by which 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in cellular function.

Comparison with Similar Compounds

    1H-Pyrrole-2-carboxaldehyde: Lacks the methyl and 3-methylphenyl substituents, making it less sterically hindered.

    1H-Pyrrole-2-carboxaldehyde, 1-methyl-: Similar structure but without the 3-methylphenyl group, affecting its reactivity and applications.

    1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Substituted at the fifth position with a methyl group, altering its chemical properties.

Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a methyl and a 3-methylphenyl group provides distinct steric and electronic effects, making it valuable in specialized chemical syntheses and research applications.

Properties

CAS No.

912763-29-2

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-methyl-5-(3-methylphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-10-4-3-5-11(8-10)13-7-6-12(9-15)14(13)2/h3-9H,1-2H3

InChI Key

QTKVZTSHXKWVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(N2C)C=O

Origin of Product

United States

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